molecular formula C6H7Cl2NOS B15274653 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol

Cat. No.: B15274653
M. Wt: 212.10 g/mol
InChI Key: CPOLDZJVMKFDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is a chemical compound with a molecular structure that includes an amino group, a hydroxyl group, and a dichlorothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol typically involves the reaction of 2,5-dichlorothiophene with ethylene oxide in the presence of a base, followed by the introduction of an amino group through reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The dichlorothiophene ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanone.

    Reduction: Formation of 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the dichlorothiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethanone
  • 2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol
  • 2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine

Uniqueness

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows for a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and biological research.

Properties

Molecular Formula

C6H7Cl2NOS

Molecular Weight

212.10 g/mol

IUPAC Name

2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol

InChI

InChI=1S/C6H7Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1,4,10H,2,9H2

InChI Key

CPOLDZJVMKFDNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(CN)O)Cl)Cl

Origin of Product

United States

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